4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid

CAS No.: 321580-98-7

Cat. No.: VC2179261

Molecular Formula: C8H13NO4S

Molecular Weight: 219.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 321580-98-7 |

|---|---|

| Molecular Formula | C8H13NO4S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | 4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]butanoic acid |

| Standard InChI | InChI=1S/C8H13NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h3,5,7,9H,1-2,4,6H2,(H,10,11) |

| Standard InChI Key | FGJKBVXNKIALCW-UHFFFAOYSA-N |

| SMILES | C1C(C=CS1(=O)=O)NCCCC(=O)O |

| Canonical SMILES | C1C(C=CS1(=O)=O)NCCCC(=O)O |

Introduction

Chemical Structure and Identity

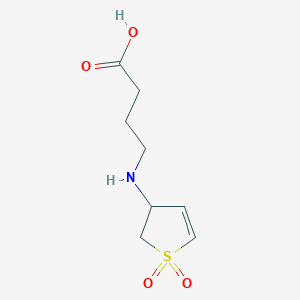

4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid belongs to the class of organosulfur compounds featuring a thiophene ring with a dioxo group at the 1-position, an amino group at the 3-position, and a butanoic acid chain attached to the amino group. This arrangement creates a molecule with both hydrophobic and hydrophilic regions, potentially enabling specific interactions with biological systems.

Basic Molecular Information

The compound is uniquely identified through various chemical identifiers that enable precise recognition in chemical databases and research literature.

Table 1: Basic Chemical Identity Information

| Parameter | Value |

|---|---|

| CAS Number | 321580-98-7 |

| Molecular Formula | C8H13NO4S |

| Molecular Weight | 219.26 g/mol |

| IUPAC Name | 4-[(1,1-dioxo-2,3-dihydrothiophen-3-yl)amino]butanoic acid |

| PubChem Compound ID | 3094483 |

The molecular structure contains multiple functional groups that contribute to its chemical behavior and reactivity potential. The thiophene ring with the dioxo group forms a sulfone moiety, while the amino linker and carboxylic acid end group provide potential sites for hydrogen bonding and other molecular interactions .

Chemical Identifiers and Representations

For comprehensive identification in chemical databases and for computational chemistry applications, the compound is represented through various standardized notations.

Table 2: Chemical Identifiers and Molecular Representations

| Identifier Type | Value |

|---|---|

| Standard InChI | InChI=1S/C8H13NO4S/c10-8(11)2-1-4-9-7-3-5-14(12,13)6-7/h3,5,7,9H,1-2,4,6H2,(H,10,11) |

| Standard InChIKey | FGJKBVXNKIALCW-UHFFFAOYSA-N |

| SMILES | C1C(C=CS1(=O)=O)NCCCC(=O)O |

| Canonical SMILES | C1C(C=CS1(=O)=O)NCCCC(=O)O |

These standardized representations enable precise structural identification and facilitate computational analysis for predicting properties and potential interactions with biological systems.

Physical and Chemical Properties

The physical and chemical properties of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid determine its behavior in different environments and its potential applications in chemical and pharmaceutical research.

Physical Properties

The compound exhibits specific physical characteristics that influence its handling, storage, and application in various contexts.

Table 3: Physical Properties

| Property | Value | Status |

|---|---|---|

| Physical State | Liquid | Reported |

| Density | 1.38±0.1 g/cm³ | Predicted |

| Boiling Point | 519.7±50.0 °C | Predicted |

| pKa | 4.41±0.10 | Predicted |

These physical properties suggest that the compound has a high boiling point, characteristic of compounds with multiple polar functional groups and potential for hydrogen bonding. The predicted pKa value indicates that the carboxylic acid group would be partially ionized at physiological pH, potentially affecting its solubility and interactions in biological systems .

Chemical Reactivity

The chemical structure of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid features several reactive functional groups:

These structural features suggest that the compound could be used as a building block for the synthesis of more complex molecules with potential biological activity .

Nomenclature and Alternative Names

The compound is known by various synonyms and alternative names in chemical databases and research literature. This diversity in nomenclature reflects different naming conventions and systems used across the chemical community.

Synonyms and Alternative Identifiers

The compound has been cataloged under multiple synonyms that describe its structure from different chemical perspectives.

Table 4: Synonyms and Alternative Names

This variety of names demonstrates the compound's presence in multiple chemical databases and catalogs, indicating its availability for research purposes despite limited published studies specifically focusing on its properties or applications .

Synthesis Methods

The synthesis of 4-(1,1-Dioxo-2,3-dihydro-1H-thiophen-3-ylamino)-butyric acid likely involves multiple steps to construct the core structure and introduce the functional groups in the required positions.

| Parameter | Classification |

|---|---|

| Hazard Symbols | Xi - Irritant |

| Hazard Class | IRRITANT |

These classifications indicate that the compound may cause irritation upon contact with skin, eyes, or respiratory system, requiring appropriate protective measures during handling .

| Parameter | Specification |

|---|---|

| Purity | ≥99.0% |

| Physical Form | Liquid |

| Packaging | Grams, Kilograms |

| Intended Use | For R&D and commercial research |

| Minimum Order | Typically 100 Grams |

These specifications are consistent with research-grade chemicals intended for laboratory use rather than large-scale industrial applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume